molecular formula C10H17NO3 B1647660 Ethyl-4-piperidinoyl-acetate

Ethyl-4-piperidinoyl-acetate

Cat. No.: B1647660
M. Wt: 199.25 g/mol
InChI Key: XYUGXVXOPAJQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-piperidinoyl-acetate, also known as ethyl 2-(piperidin-4-yl)acetate (CAS: Not explicitly listed in evidence, but structurally analogous to compounds in ), is a piperidine derivative with an ethyl ester-linked acetic acid moiety at the 4-position of the piperidine ring. This compound is characterized by its molecular formula C₉H₁₇NO₂, molecular weight 171.24 g/mol, and a calculated logP (octanol-water partition coefficient) of 0.78, indicating moderate lipophilicity . It is soluble in water (~25.6 mg/mL) and serves as a versatile intermediate in pharmaceutical synthesis due to its reactive piperidine core and ester functionality.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 3-oxo-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)7-9(12)8-3-5-11-6-4-8/h8,11H,2-7H2,1H3

InChI Key

XYUGXVXOPAJQKJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1CCNCC1

Canonical SMILES

CCOC(=O)CC(=O)C1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and physicochemical properties of ethyl 4-piperidinoyl-acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Solubility
Ethyl 2-(piperidin-4-yl)acetate (Target compound) C₉H₁₇NO₂ 171.24 0.78 None 25.6 mg/mL (water)
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate C₁₆H₂₃NO₃ 277.36 1.92 Benzyl, hydroxyl 10.3 mg/mL (DMSO)
2,2,6,6-Tetramethylpiperidin-4-yl acetate (Derivative) C₁₃H₂₃NO₂ 225.33 2.15 2,2,6,6-Tetramethyl 5.8 mg/mL (ethanol)
Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate C₁₁H₁₄F₃NO₃ 265.23 1.45 Trifluoroacetyl, conjugated double bond 18.9 mg/mL (chloroform)
Ethyl 4-pyridylacetate (Pyridine analogue) C₉H₁₁NO₂ 165.19 0.65 Pyridine ring (aromatic) 30.2 mg/mL (water)

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Lipophilicity (logP):

    • The 2,2,6,6-tetramethylpiperidin-4-yl acetate exhibits the highest logP (2.15) due to steric shielding from methyl groups, reducing polarity .
    • The trifluoroacetyl group in Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate introduces polarity but is offset by the electron-withdrawing effect of fluorine, resulting in a moderate logP (1.45) .
  • Solubility:

    • Ethyl 4-pyridylacetate (pyridine analogue) shows higher aqueous solubility (30.2 mg/mL) than the piperidine-based compounds due to the aromatic ring’s polarity .
    • Bulky substituents (e.g., benzyl, tetramethyl) reduce water solubility but enhance organic solvent compatibility .

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